molecular formula C17H25NO4S B2652908 N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide CAS No. 2175979-63-0

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide

Cat. No.: B2652908
CAS No.: 2175979-63-0
M. Wt: 339.45
InChI Key: HICDKVDMKMQVLZ-UHFFFAOYSA-N
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Description

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a thian-4-yl group, a hydroxyethoxy group, and a phenoxypropanamide moiety, making it a unique molecule with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide typically involves multiple steps. One common method includes the reaction of 4-(2-hydroxyethoxy)thian-4-ylmethylamine with 2-phenoxypropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl]methyl}-2-phenoxypropanamide
  • N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxybutanamide

Uniqueness

N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-14(22-15-5-3-2-4-6-15)16(20)18-13-17(21-10-9-19)7-11-23-12-8-17/h2-6,14,19H,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICDKVDMKMQVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCSCC1)OCCO)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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